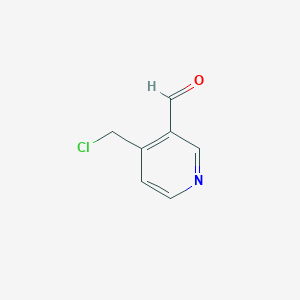
4-(Chloromethyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of nicotinaldehyde, where a chlorine atom is substituted at the 4-position of the methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)nicotinaldehyde typically involves the chloromethylation of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chloromethylation process described above can be scaled up for industrial applications, provided that appropriate safety measures and equipment are in place to handle the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions to form substituted products.
Major Products Formed
Oxidation: 4-(Chloromethyl)nicotinic acid.
Reduction: 4-(Chloromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)nicotinaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde and chloromethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinaldehyde: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Methylpyridine: Lacks both the aldehyde and chloromethyl groups, making it less versatile in chemical synthesis.
4-Chloromethylbenzaldehyde: Similar structure but lacks the nitrogen atom in the ring, affecting its chemical properties.
Uniqueness
4-(Chloromethyl)nicotinaldehyde is unique due to the presence of both the aldehyde and chloromethyl groups, which provide a combination of reactivity that is useful in various synthetic applications. The nitrogen atom in the pyridine ring also contributes to its distinct chemical behavior compared to similar compounds.
Eigenschaften
CAS-Nummer |
1196155-49-3 |
|---|---|
Molekularformel |
C7H6ClNO |
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
4-(chloromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H,3H2 |
InChI-Schlüssel |
BQONFYMVMLKWJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


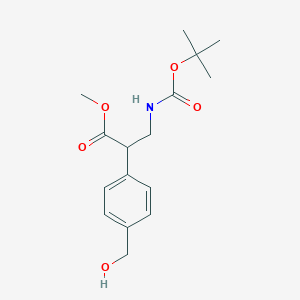
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
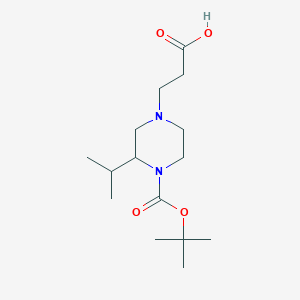
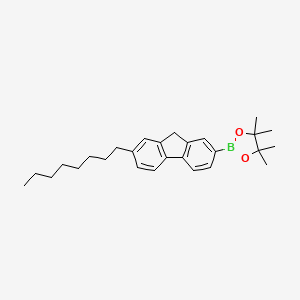
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
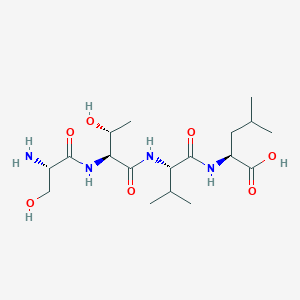
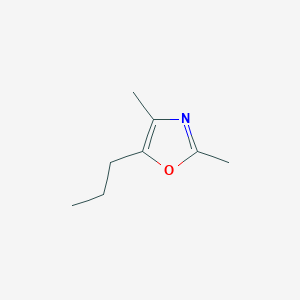

![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
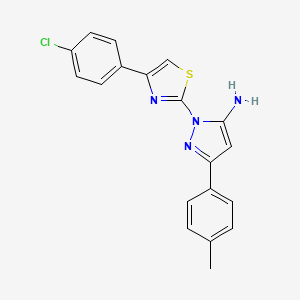
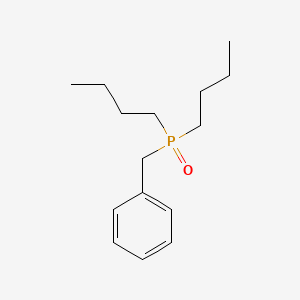
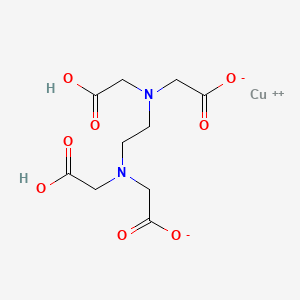
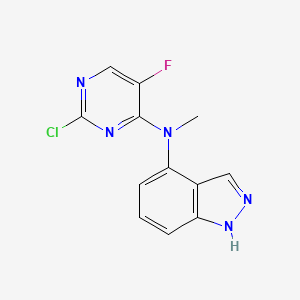
![3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]](/img/structure/B14173193.png)
